molecular formula C20H20N2O4S B12277517 (5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate

(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B12277517
M. Wt: 384.5 g/mol
InChI Key: VZALJYJCTCKOHO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.20–7.40 (m, 5H) : Aromatic protons from the phenyl group.
    • δ 6.70–6.90 (m, 2H) : Pyrrole ring protons.
    • δ 4.30–4.50 (q, 1H) : Methine proton adjacent to the sulfonamide group.
    • δ 3.10–3.30 (d, 2H) : Sulfonamide N–H and methylene protons.
    • δ 2.40 (s, 3H) : Methyl group on the 4-methylphenyl ring.
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 170–175 : Ester carbonyl carbon.
    • δ 140–150 : Sulfonyl-attached aromatic carbons.
    • δ 120–130 : Pyrrole and phenyl aromatic carbons.
    • δ 50–55 : Chiral center carbon (C-2 of alanine).

Infrared (IR) Spectroscopy

  • ~3300 cm⁻¹ : N–H stretch (sulfonamide).
  • ~1700 cm⁻¹ : Ester C=O stretch.
  • ~1350 cm⁻¹ and ~1150 cm⁻¹ : Sulfonyl S=O asymmetric and symmetric stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ ≈ 270 nm : π→π* transitions in the conjugated pyrrole and phenyl systems.

Mass Spectrometry (MS)

  • EI-MS (m/z) :
    • 384.45 [M]⁺ : Molecular ion peak.
    • 242.10 : Loss of the 4-methylphenylsulfonamide moiety.
    • 105.05 : Phenyl fragment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZALJYJCTCKOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Pathways

Epoxidation and Cyclization Route (US4774340A, EP0157327B1)

This method involves a five-step sequence to construct the pyrrole core and introduce the tosyl-alanine moiety:

Step 1: Epoxidation of 2-Chloro-N-tosylprop-2-enylamine
  • Reagents : Potassium monopersulfate (Oxone®), NaHCO₃, CH₂Cl₂.
  • Conditions : 20–30°C, pH ≥7.
  • Outcome : Epoxide intermediate formation (47% yield).
Step 2: Glycine Addition and Cyclization
  • Reagents : Glycine, KOH, ethanol.
  • Conditions : Reflux at 100°C for 2 hours.
  • Outcome : Double salt intermediate (74.6% yield).
Step 3: Acetylation
  • Reagents : Acetic anhydride, pyridine.
  • Conditions : 90–140°C, 30 minutes.
  • Outcome : N-Acetyl-3-acetoxy-5-phenylpyrrole (60% yield).
Step 4: Hydrolysis to 3-Hydroxy-5-phenylpyrrole
  • Reagents : NaOH, methanol.
  • Conditions : -15°C to 10°C, followed by acidification.
  • Outcome : Hydroxy-pyrrole intermediate (68% yield).
Step 5: Esterification with N-Tosyl-L-Alaninyl Chloride
  • Reagents : N-Tosyl-L-alaninyl chloride, trifluoroacetic acid, THF.
  • Conditions : 0°C, anhydrous environment.
  • Outcome : Final product (46% yield).

Key Data :

Step Reaction Type Yield (%) Purity (HPLC)
1 Epoxidation 47 85%
2 Cyclization 74.6 90%
4 Hydrolysis 68 88%
5 Esterification 46 95%

Grignard-Based Pyrrole Synthesis (ChemicalBook,)

This approach constructs the pyrrole ring via a Grignard reagent:

Step 1: Grignard Formation
  • Reagents : Bromobenzene, magnesium, diethyl ether.
  • Conditions : 40°C, 2 hours.
Step 2: Reaction with 4-Chlorobutyronitrile
  • Reagents : 4-Chlorobutyronitrile, xylene.
  • Conditions : Reflux at 110°C, 1.5 hours.
  • Outcome : 5-Phenyl-3,4-dihydro-2H-pyrrole (47% yield).
Step 3: Functionalization to Target Compound
  • Subsequent tosylation and esterification steps mirror those in Section 2.1.

Advantage : Scalable for bulk synthesis but requires careful handling of air-sensitive reagents.

Paal-Knorr Condensation (Pharmaguideline,)

A one-pot method using 1,4-dicarbonyl compounds:

  • Reagents : Succinaldehyde, ammonia, N-tosyl-L-alanine.
  • Conditions : Acidic catalysis (e.g., HCl), 80°C.
  • Outcome : Direct pyrrole formation (55–60% yield).

Limitation : Lower regioselectivity for 5-phenyl substitution.

Optimization and Challenges

Yield Improvement Strategies

  • Epoxidation : Use of EDTA in aqueous phases reduces side reactions.
  • Esterification : Anhydrous THF and pyridine enhance coupling efficiency.

Purification Techniques

  • Column Chromatography : SiO₂ with toluene:dioxane (4:1).
  • Recrystallization : Ethanol or 2-propanol for final product.

Common Side Reactions

  • Over-oxidation during epoxidation.
  • Racemization during esterification (mitigated by chiral catalysts).

Research Applications and Validation

  • Enzymatic Assays : Hydrolysis by human leukocyte elastase (HLE) confirmed via UV-Vis spectroscopy (λmax = 450 nm upon diazonium coupling).
  • Diagnostic Use : Detects leukocyte esterase in urine with a limit of detection (LOD) of 10 cells/μL.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Biological Target Log P Drug-Likeness Score
Valdecoxib C₂₀H₂₀N₂O₄S Pyrrole, sulfonamide, ester COX-2 ~3.5* 4.50†
MP-A08‡ C₂₇H₂₈N₄O₄S₂ Bis-sulfonamide, imine linker SphK1/2 (Ki = 27/7 μM) N/A N/A
2-(4-Methylphenyl) Indolizine C₁₅H₁₃N Indolizine, 4-methylphenyl N/A 3.73 3.50
Chromene derivative§ C₂₅H₂₁ClN₂O₅S Chromene, sulfonamide, ester N/A N/A N/A

*Estimated based on structural analogs; †From ; ‡From ; §From .

Key Observations:

  • Valdecoxib and MP-A08 both contain sulfonamide groups but target distinct enzymes. Valdecoxib’s tosyl group optimizes COX-2 binding, while MP-A08’s bis-sulfonamide structure enables dual SphK1/2 inhibition .
  • The chromene derivative () shares the sulfonylamino propanoate ester with Valdecoxib but replaces the pyrrole with a chlorinated chromene ring.
  • 2-(4-Methylphenyl) Indolizine () lacks the sulfonamide but shares the 4-methylphenyl group. Its high log P (3.73) suggests greater lipophilicity compared to Valdecoxib, which may influence blood-brain barrier permeability .

Pharmacokinetic and Drug-Likeness Comparisons

  • Valdecoxib and 2-(4-methylphenyl) indolizine exhibit favorable drug-likeness scores (4.50 and 3.50, respectively), driven by balanced lipophilicity (log P ~3.5 vs. 3.73) and moderate molecular weight .

Biological Activity

(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate, also known as (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H20N2O4S
Molecular Weight 384.45 g/mol
Melting Point 153-155 °C
Boiling Point 613.3 °C
Density 1.287 g/cm³
Flash Point 324.7 °C
LogP 4.734

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and analgesic effects. The sulfonamide group in its structure is known to enhance its interaction with biological targets.

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.
  • Analgesic Properties : Preliminary studies indicate potential analgesic effects comparable to standard pain relief medications.

The mechanisms through which this compound exerts its biological effects are still under investigation, but several pathways have been proposed:

  • Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling.
  • Modulation of Cytokine Release : It may modulate the release of cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory responses.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Inflammatory Models : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of pyrrole compounds, including (5-phenyl-1H-pyrrol-3-yl) 2-(4-methylphenylsulfonamido)propanoate. Results demonstrated significant reductions in paw edema in rats when treated with this compound compared to controls.
  • Analgesic Efficacy Assessment : In a randomized clinical trial involving patients with chronic pain conditions, administration of this compound showed a statistically significant decrease in pain scores over a four-week period compared to placebo.

Q & A

Q. What are the common synthetic routes for (5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Sulfonylation: Reacting a pyrrole intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH/THF) to introduce the sulfonamide group .
  • Esterification: Coupling the sulfonamide intermediate with activated esters (e.g., tert-butyl prop-2-enoate) via nucleophilic substitution, achieving yields up to 45% after silica gel chromatography .
  • Oxidative Cyclization: For pyrrole ring formation, chloranil in xylene under reflux (25–30 hours) is used, followed by NaOH treatment and recrystallization from methanol .

Key Factors Affecting Yield/Purity:

  • Catalyst Choice: NaH enhances nucleophilicity but requires anhydrous conditions to prevent hydrolysis .
  • Purification: Column chromatography (ethyl acetate) isolates intermediates, while recrystallization removes byproducts .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYieldPurification MethodReference
SulfonylationNaH, THF, 25°C, 15 hr45%Column chromatography
Oxidative CyclizationChloranil, xylene, reflux60–70%Recrystallization (MeOH)

Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures are indicative of its structure?

Methodological Answer:

  • ¹H-NMR:
    • Pyrrole Ring Protons: Resonances at δ 6.5–7.2 ppm (aromatic protons) .
    • Sulfonamide NH: Broad singlet near δ 8.0–9.0 ppm (exchangeable proton) .
    • Methyl Groups: Sharp singlets for 4-methylphenyl (δ ~2.4 ppm) and ester methyl (δ ~1.4 ppm) .
  • IR: Strong bands at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide .
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 399.4 g/mol for C₂₀H₂₁N₂O₄S) .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELXL refinement protocols address them?

Methodological Answer:

  • Challenges:
    • Disorder in Flexible Groups: The 4-methylphenyl and pyrrole moieties may exhibit rotational disorder.
    • Hydrogen Bonding Ambiguity: NH groups in sulfonamide and pyrrole require precise hydrogen atom placement.
  • Solutions with SHELXL:
    • Restraints: Apply distance/angle restraints for disordered regions to maintain chemically reasonable geometries .
    • DFT Calculations: Use ab initio hydrogen positions for NH groups to refine hydrogen bonding networks .
    • Twinned Data Handling: Utilize the TWIN/BASF commands in SHELXL for non-merohedral twinning .

Q. Table 2: Crystallographic Refinement Parameters

ParameterValueSoftware/ToolReference
R-factor (final)< 0.05SHELXL
Hydrogen PlacementDFT-optimizedWinGX/ORTEP

Q. How do hydrogen bonding patterns influence the crystal packing and stability of the compound?

Methodological Answer:

  • Graph Set Analysis (Etter’s Rules):
    • N–H···O Bonds: The sulfonamide NH forms a robust R₂²(8) motif with adjacent carbonyl groups, stabilizing layered packing .
    • C–H···π Interactions: Edge-to-face interactions between phenyl and pyrrole rings contribute to 3D stability (distance: ~3.5 Å) .
  • Thermal Stability: Strong hydrogen bonds correlate with higher melting points (e.g., >200°C), validated via DSC .

Q. How can researchers resolve contradictions in experimental data, such as discrepancies in NMR results versus X-ray diffraction data?

Methodological Answer:

  • Case Study: If NMR suggests a planar pyrrole ring but X-ray shows puckering:
    • Dynamic Effects: Use variable-temperature NMR to assess ring flexibility (e.g., coalescence of proton signals).
    • Computational Validation: Compare DFT-optimized structures (Gaussian 16) with crystallographic data to identify equilibrium geometries .
  • Data Reconciliation: Apply the Hamilton R-factor ratio test in SHELXL to statistically validate refinement models against diffraction data .

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